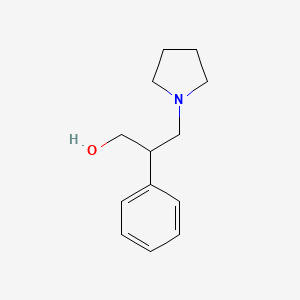

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol

Description

BenchChem offers high-quality 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(10-14-8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCCPZJVTGAGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661365 | |

| Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-49-8 | |

| Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol consists of a pyrrolidine ring attached to a phenyl group, which influences its chemical behavior and interactions with biological systems. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its binding affinity to various biomolecules.

Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | CHN |

| Molecular Weight | 201.28 g/mol |

| Functional Groups | Hydroxyl (-OH), Phenyl (-CH), Pyrrolidine |

| Solubility | Soluble in organic solvents, limited solubility in water |

Mechanisms of Biological Activity

The biological activity of 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol is primarily attributed to its interactions with various enzymes and receptors. The compound's ability to form hydrogen bonds through its hydroxyl group is crucial for its binding to protein targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

- Antioxidant Activity : The phenolic structure may provide antioxidant properties, protecting cells from oxidative stress.

Case Studies and Experimental Data

Recent studies have investigated the pharmacological potential of 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol, highlighting its effects on various biological systems.

Study 1: Interaction with Neurotransmitter Receptors

A study examined the compound's effect on serotonin receptors (5-HT receptors). The results indicated that 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol acted as a partial agonist, suggesting potential applications in treating mood disorders.

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT | 50 nM | Partial Agonist |

| 5-HT | 200 nM | Antagonist |

Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound exhibited significant antioxidant activity, scavenging free radicals effectively.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

Pharmacokinetics

Pharmacokinetic studies reveal that 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol has favorable absorption characteristics with moderate bioavailability. Its half-life is approximately 4 hours, allowing for potential therapeutic applications in short-duration treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.